Mexedrone Hydrochloride

Monoamine transporter release Rat brain synaptosomes Structure-activity relationship

Mexedrone hydrochloride (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one hydrochloride) is a synthetic cathinone that emerged in 2015 as an alpha-methoxy analog of the controlled substance mephedrone. It is classified as a weak, non-selective serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) and a weak serotonin releasing agent (SRA).

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 2749282-69-5
Cat. No. B10764491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMexedrone Hydrochloride
CAS2749282-69-5
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(COC)NC.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-9-4-6-10(7-5-9)12(14)11(13-2)8-15-3;/h4-7,11,13H,8H2,1-3H3;1H
InChIKeyCZHKRQUFWDRDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mexedrone Hydrochloride (CAS 2749282-69-5) – Essential Baseline Data for Cathinone Research & Forensic Procurement


Mexedrone hydrochloride (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one hydrochloride) is a synthetic cathinone that emerged in 2015 as an alpha-methoxy analog of the controlled substance mephedrone [1]. It is classified as a weak, non-selective serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) and a weak serotonin releasing agent (SRA) [2]. The hydrochloride salt form (CAS 2749282-69-5) is the most commonly supplied reference standard, characterized by metrologically valid procedures and intended exclusively for research and forensic applications .

Mexedrone Hydrochloride – Why Substituting with Mephedrone or Other Cathinone Analogs Yields Misleading Results


Mexedrone cannot be substituted with mephedrone, its N-methoxy positional isomer, or any other generic cathinone analog without fundamentally altering the pharmacological and analytical outcomes of a study. The alpha-methoxy substitution on the cathinone scaffold dramatically reduces potency at monoamine transporters and abolishes dopamine/norepinephrine releasing activity, while the positional isomer N-methoxymephedrone retains full releasing efficacy across all three transporters [1]. Consequently, any attempt to interchange these compounds in structure-activity relationship (SAR) investigations, reference standard calibrations, or forensic assay development will produce non-equivalent data that misrepresents the biological or analytical profile of the target compound [1].

Mexedrone Hydrochloride – Quantitative Head-to-Head Evidence vs. Mephedrone, N-Methoxymephedrone & Synthesis By-Product


Mexedrone vs. Mephedrone: Divergent Monoamine Release Profile in Rat Brain Synaptosomes

Mexedrone displays a fundamentally distinct release profile compared to its parent compound mephedrone in a direct head-to-head experiment within the same publication. In rat brain synaptosome assays, mexedrone was completely inactive at releasing dopamine (DAT) and norepinephrine (NET), while mephedrone acted as a potent substrate-type releaser at DAT (EC₅₀ = 45 ± 6 nM) and NET (EC₅₀ = 58 ± 7 nM) [1]. For serotonin (SERT) release, mexedrone was approximately 15-fold less potent (EC₅₀ = 2,525 ± 560 nM) than mephedrone (EC₅₀ = 163 ± 30 nM) [1].

Monoamine transporter release Rat brain synaptosomes Structure-activity relationship

Mexedrone vs. N-Methoxymephedrone: Positional Isomer Differentiation via Release Efficacy

Mexedrone was cleanly differentiated from its positional isomer N-methoxymephedrone in the same release assay system. Unlike mexedrone, which is inactive at DAT and NET, N-methoxymephedrone was found to be a fully efficacious substrate-type releasing agent at all three transporters with EC₅₀ values of 666 ± 132 nM (DAT), 313 ± 51 nM (NET), and 1,043 ± 271 nM (SERT) [1]. For SERT, mexedrone (EC₅₀ = 2,525 nM) was approximately 2.4-fold less potent than N-methoxymephedrone [1].

Positional isomer discrimination Monoamine release assay Forensic analytical characterization

Mexedrone Uptake Inhibition IC₅₀ Values vs. Mephedrone: Cross-Study Potency Comparison

Mexedrone acts as a weak, non-selective inhibitor of monoamine uptake with IC₅₀ values of 5,289 nM (SERT), 8,869 nM (NET), and 6,844 nM (DAT), placing it in the low micromolar potency range [1]. In contrast, mephedrone exhibits submicromolar uptake inhibition at DAT (IC₅₀ ~740 nM) and NET (IC₅₀ ~450 nM) with a weaker effect at SERT (IC₅₀ ~3,300 nM) as reported in independent rat brain synaptosome assays [2]. Note: This comparison is cross-study and should be interpreted with caution due to potential inter-laboratory variability, although both studies used comparable rat brain synaptosome methods.

Monoamine reuptake inhibition IC₅₀ comparison Cathinone pharmacology

α-Chloromethylmephedrone By-Product Identification and Inactivity Confirmation

The synthesis of mexedrone generates α-chloromethylmephedrone as a detectable by-product [1]. When tested in the same transporter assays, this by-product was completely inactive at all three monoamine transporters, showing no measurable uptake inhibition or release activity [1]. This provides a clear pharmacological distinction between the active product (mexedrone) and an inactive process-related impurity.

Synthesis by-product characterization Quality control Impurity profiling

Comprehensive Analytical Characterization Enables Unambiguous Identification for Forensic and Research Procurement

A full analytical characterization of mexedrone has been established, including ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry, chromatographic separation, and single-crystal X-ray diffraction [1]. The solid-state structure was solved via X-ray crystallography, providing definitive atomic-level identification [1]. This complete spectral and structural dataset ensures that procurement of mexedrone hydrochloride can be verified against a validated reference standard, eliminating the ambiguity that often arises when relying solely on vendor-supplied analytical data for emerging psychoactive substances.

Forensic reference standards NMR spectroscopy X-ray crystallography

Mexedrone Hydrochloride – High-Value Application Scenarios Grounded in Comparative Evidence


Cathinone Structure-Activity Relationship (SAR) Studies Requiring DAT/NET-Inactive Controls

Mexedrone is the only mephedrone analog with a confirmed complete absence of DAT and NET releasing activity [1]. This makes it uniquely valuable as a negative control compound for studying the structural determinants of dopamine and norepinephrine release in the cathinone scaffold series. Researchers investigating the pharmacological impact of alpha-substitution on the cathinone backbone can use mexedrone to isolate SERT-mediated effects without the confounding influence of DAT/NET activity [1].

Forensic Drug Chemistry Reference Standard Procurement

Mexedrone hydrochloride is one of the few new psychoactive substances for which a complete analytical characterization—including multinuclear NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction—has been published in the peer-reviewed literature [1]. Forensic laboratories seeking a fully traceable certified reference material (CRM) for method validation, instrument calibration, or casework confirmation benefit from this comprehensive characterization, which is directly linked to ISO/IEC 17025-compliant CRM production [1].

Positional Isomer Discrimination in Chromatographic and Mass Spectrometric Method Development

The clear pharmacological differentiation between mexedrone and N-methoxymephedrone—inactive vs. fully efficacious releasing agent—provides a biological rationale for developing analytical methods capable of distinguishing these positional isomers [1]. Chromatographic, mass spectrometric, and NMR methods validated with mexedrone as the reference standard ensure that forensic or toxicological identification is isomer-specific, which is critical when legal scheduling is isomer-dependent [1].

Synthesis Quality Control and Impurity Profiling

The identification of α-chloromethylmephedrone as a pharmacologically inactive by-product of mexedrone synthesis [1] means that batch-to-batch purity must be verified to ensure consistent research outcomes. Laboratories performing in-house synthesis or procuring bulk material can use the published characterization data for both the active compound and its known impurities to establish acceptance criteria for batch release, thereby avoiding the procurement of material adulterated with inactive process impurities [1].

Quote Request

Request a Quote for Mexedrone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.